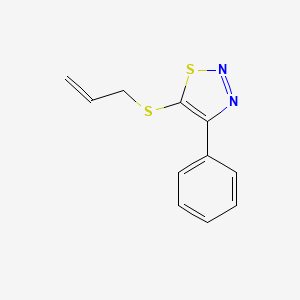

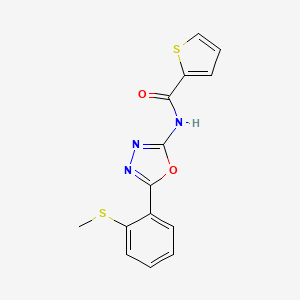

![molecular formula C27H29Cl2FN8O3 B2932101 [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B2932101.png)

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El dihidrocloruro de BMS 599626 es un inhibidor de molécula pequeña que se dirige a la familia del receptor del factor de crecimiento epidérmico humano, específicamente HER1 y HER2. Es conocido por su potente e inhibición selectiva de estos receptores, lo que lo convierte en un compuesto valioso en la investigación y tratamiento del cáncer .

Mecanismo De Acción

El dihidrocloruro de BMS 599626 ejerce sus efectos inhibiendo la actividad quinasa de los receptores HER1 y HER2. Compite con el ATP por la unión al dominio quinasa de estos receptores, bloqueando así su autofosforilación y la activación subsiguiente de las vías de señalización aguas abajo. Esta inhibición evita la formación de heterodímeros HER1 y HER2, que son cruciales para la transducción de señales en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

BMS 599626 dihydrochloride primarily targets HER1 and HER2 kinase activity in the HER family . It inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This competition can inhibit the downstream signaling pathway by blocking the heterodimer formation of HER1 and HER2 .

Cellular Effects

BMS 599626 dihydrochloride has been shown to inhibit the proliferation of tumor cells that are dependent on HER1/HER2 signaling . It abrogates HER1 and HER2 signaling and inhibits the proliferation of tumor cell lines that are dependent on these receptors . In addition, BMS 599626 dihydrochloride has been found to increase the efficacy of substrate chemotherapeutic drugs in wild-type as well as mutant ABCG2 overexpressing cells .

Molecular Mechanism

The molecular mechanism of BMS 599626 dihydrochloride involves the inhibition of HER1 and HER2 kinase activity by competing with their ATP-binding sites . This competition can inhibit the downstream signaling pathway by blocking the heterodimer formation of HER1 and HER2 .

Métodos De Preparación

La síntesis del dihidrocloruro de BMS 599626 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. El compuesto se sintetiza típicamente a través de una serie de reacciones orgánicas, incluidas las reacciones de sustitución nucleófila y ciclización. Los métodos de producción industrial se centran en optimizar estas reacciones para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

El dihidrocloruro de BMS 599626 sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes, lo que permite la introducción de diferentes sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. .

Aplicaciones Científicas De Investigación

El dihidrocloruro de BMS 599626 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de los receptores HER1 y HER2.

Biología: El compuesto se emplea en ensayos celulares para investigar el papel de los receptores HER en la señalización celular y la proliferación.

Medicina: El dihidrocloruro de BMS 599626 se explora por su potencial en la terapia del cáncer, particularmente en tumores que sobreexpresan HER1 y HER2.

Industria: El compuesto se utiliza en el desarrollo de terapias dirigidas y como estándar de referencia en los procesos de control de calidad .

Comparación Con Compuestos Similares

El dihidrocloruro de BMS 599626 es único en su alta selectividad y potencia para los receptores HER1 y HER2. Compuestos similares incluyen:

Lapatinib: Otro inhibidor dual de HER1 y HER2, pero con diferentes propiedades farmacocinéticas.

Erlotinib: Principalmente se dirige a HER1 y se usa en el tratamiento del cáncer de pulmón de células no pequeñas.

Gefitinib: También se dirige a HER1 y se usa en contextos terapéuticos similares a erlotinib. El dihidrocloruro de BMS 599626 destaca por su capacidad de inhibir tanto HER1 como HER2 con alta potencia, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Propiedades

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHKFWSXLCGMNF-IKXQUJFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2FN8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)

![8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline](/img/structure/B2932022.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

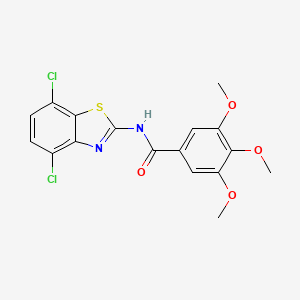

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)

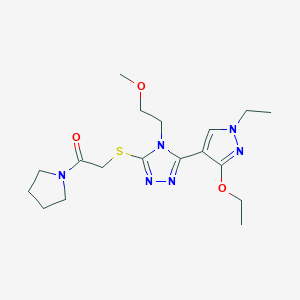

![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2932037.png)

![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)

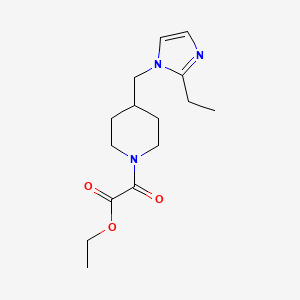

![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2932041.png)